(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate
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Overview
Description
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxyacrylates. This compound is characterized by the presence of a phenylmethyl group attached to a propenoate moiety, which is further substituted with a 2,4-dichlorophenoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 3-(2,4-dichlorophenoxy)-2-propenoic acid with phenylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(2,4-dichlorophenoxy)-2-propenoic acid.
Reduction: 3-(2,4-dichlorophenoxy)-2-propenol.
Substitution: Various substituted phenoxyacrylates depending on the nucleophile used.
Scientific Research Applications
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, its herbicidal activity is attributed to its ability to disrupt the growth and development of plants by mimicking natural plant hormones .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
3,4-Dichlorophenol: Another chlorinated phenol derivative with different applications.
Uniqueness
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate is unique due to its specific ester linkage and the presence of both phenylmethyl and 2,4-dichlorophenoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
53548-44-0 |
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Molecular Formula |
C16H12Cl2O3 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
benzyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-7-15(14(18)10-13)20-9-8-16(19)21-11-12-4-2-1-3-5-12/h1-10H,11H2/b9-8+ |
InChI Key |
ULXJIQSAJKFAGC-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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